molecular formula C27H32N2O5S B11621982 ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11621982
M. Wt: 496.6 g/mol
InChI Key: XGONCNZAVRMSLU-BMBZWDQTSA-N
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Description

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a diethylamino group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)-2-ethoxybenzaldehyde with 4-methoxyaniline in the presence of a base, followed by cyclization with ethyl acetoacetate under acidic conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(diethylamino)benzophenone: Similar in structure but lacks the thiophene ring.

    N-(2-Aminoethyl)-4-(diethylamino)benzamide: Contains a diethylamino group but differs in the overall structure.

Uniqueness

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H32N2O5S

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C27H32N2O5S/c1-6-29(7-2)20-13-10-18(22(17-20)33-8-3)16-23-25(30)24(27(31)34-9-4)26(35-23)28-19-11-14-21(32-5)15-12-19/h10-17,30H,6-9H2,1-5H3/b23-16-,28-26?

InChI Key

XGONCNZAVRMSLU-BMBZWDQTSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OCC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OCC

Origin of Product

United States

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